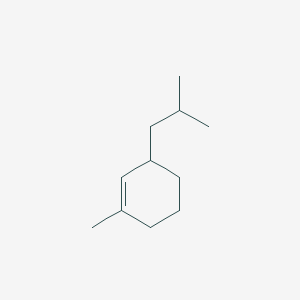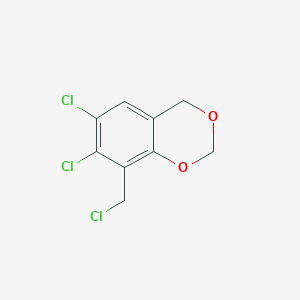
6,7-dichloro-8-(chloromethyl)-4H-1,3-benzodioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dichloro-8-(chloromethyl)-4H-1,3-benzodioxine is a chemical compound characterized by its unique structure, which includes a benzodioxine ring substituted with chlorine atoms and a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloro-8-(chloromethyl)-4H-1,3-benzodioxine typically involves the chlorination of a precursor compound. One common method includes the sulfonation of the precursor in the presence of oleum, followed by chlorination using N-chlorosuccinimide (NCS) and subsequent desulfonation in sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6,7-dichloro-8-(chloromethyl)-4H-1,3-benzodioxine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
6,7-dichloro-8-(chloromethyl)-4H-1,3-benzodioxine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-dichloro-8-(chloromethyl)-4H-1,3-benzodioxine involves its interaction with molecular targets, which can vary depending on the specific application. In biological systems, it may interact with enzymes or cellular components, leading to its observed effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Comparison
6,7-dichloro-8-(chloromethyl)-4H-1,3-benzodioxine is unique due to its benzodioxine ring structure and the presence of a chloromethyl group This distinguishes it from similar compounds like 6,7-dichloro-8-methyl-quinoline and 6,7-dichloro-8-quinolinol, which have different ring structures and substituents
Properties
Molecular Formula |
C9H7Cl3O2 |
|---|---|
Molecular Weight |
253.5 g/mol |
IUPAC Name |
6,7-dichloro-8-(chloromethyl)-4H-1,3-benzodioxine |
InChI |
InChI=1S/C9H7Cl3O2/c10-2-6-8(12)7(11)1-5-3-13-4-14-9(5)6/h1H,2-4H2 |
InChI Key |
CLOQXZUODIZVTN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C(=C2OCO1)CCl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butoxy-3-[(3-methylbut-3-EN-1-YL)oxy]propan-2-OL](/img/structure/B14237464.png)
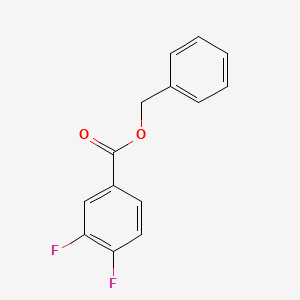
![{4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid](/img/structure/B14237480.png)
![1-{[2-(Acridin-9-yl)phenyl]methyl}-1'-butyl-4,4'-bipyridin-1-ium dibromide](/img/structure/B14237483.png)
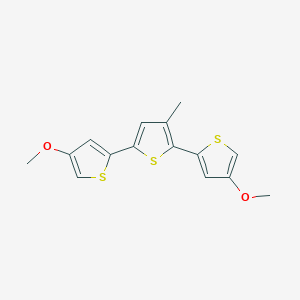
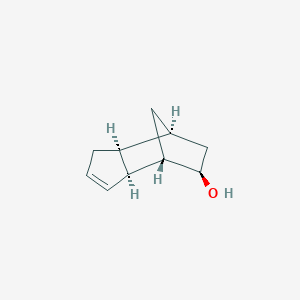
![2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol](/img/structure/B14237505.png)
![Benzene, 1-[(1E)-2-(4-methylphenyl)ethenyl]-4-[(1E)-2-phenylethenyl]-](/img/structure/B14237506.png)
![1,1'-Dimethyl-2,2'-spirobi[[3,1]benzoxazine]-4,4'(1H,1'H)-dione](/img/structure/B14237513.png)
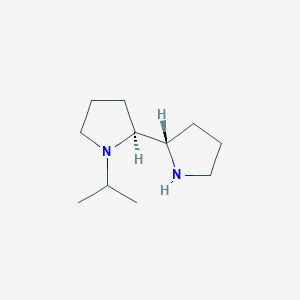
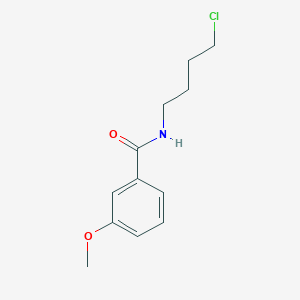
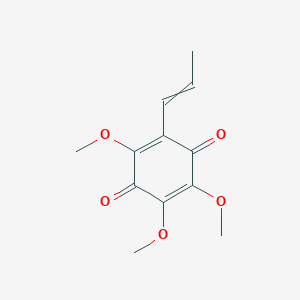
![4-[(5-tert-Butoxy-5-oxopentyl)oxy]benzoic acid](/img/structure/B14237552.png)
